The key feature of 2-VP's structure is the combination of an aromatic pyridine ring and a vinyl group. The pyridine ring offers aromatic stability and nitrogen's lone pair can participate in various reactions. The vinyl group introduces unsaturation (double bond) making 2-VP reactive towards addition reactions []. This combination allows 2-VP to act as a versatile building block in polymer synthesis.
2-VP is commercially produced by the dehydrogenation of 2-ethylpyridine using catalysts [].
2-VP readily undergoes homopolymerization (formation of polymers from a single monomer) or copolymerization (formation of polymers from two or more monomers) to form various functional polymers. These polymers can be linear (soluble) or cross-linked (insoluble) depending on the reaction conditions and co-monomers used [].
n CH₂=CHC₅H₄N → [CH₂CHC₅H₄N]n (poly(2-vinylpyridine)) []
2-VP can also participate in other reactions like Diels-Alder reactions with dienophiles for the formation of cyclic adducts []. However, specific reaction details depend on the reaction partner.
Flammable;Corrosive;Acute Toxic;Irritant;Environmental Hazard